C13H8N4Se

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

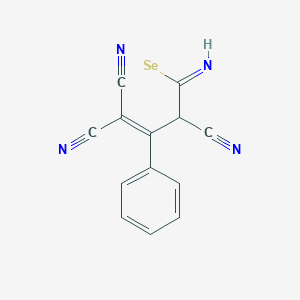

Structure

2D Structure

Properties

Molecular Formula |

C13H7N4Se |

|---|---|

Molecular Weight |

298.19 g/mol |

InChI |

InChI=1S/C13H7N4Se/c14-6-10(7-15)12(11(8-16)13(17)18)9-4-2-1-3-5-9/h1-5,11,17H |

InChI Key |

NMWNOBRFJQQEIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C#N)C(C#N)C(=N)[Se] |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Chemical Structure of C13H8N4Se: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of novel organoselenium compounds, using the hypothetical molecular formula C13H8N4Se as a case study. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction to Organoselenium Compounds

Organoselenium compounds, characterized by a carbon-selenium bond, are a class of molecules with significant interest in medicinal chemistry and materials science.[1][2] Selenium's unique properties, being a trace element essential for various biological functions, contribute to the diverse pharmacological activities of these compounds, including antioxidant, anticancer, and antimicrobial effects.[3][4] The structural elucidation of novel organoselenium compounds is a critical step in understanding their chemical reactivity, biological activity, and potential therapeutic applications.

This guide will walk through a systematic approach to determine the chemical structure of a newly synthesized compound with the molecular formula this compound. The process involves a combination of spectroscopic and analytical techniques to piece together the molecular framework.

Proposed Core Structure and Isomerism

Given the molecular formula this compound, a plausible core structure could involve a fused heterocyclic system, a common motif in pharmacologically active molecules. A potential scaffold is a selenadiazole ring fused with a carbazole or a similar aromatic system. The high degree of unsaturation (Degrees of Unsaturation = 11) suggests a predominantly aromatic structure. For the purpose of this guide, we will consider the hypothetical structure of 1H-phenanthro[9,10-c][1][3][5]selenadiazole .

Experimental Protocols for Structural Elucidation

A multi-technique approach is essential for unambiguous structure determination.[6][7] The following experimental protocols are fundamental to this process.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the elemental composition and fragmentation pattern.

Methodology:

-

High-Resolution Mass Spectrometry (HRMS): The sample is introduced into a mass spectrometer (e.g., Orbitrap or TOF) via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument is calibrated using a known standard. The exact mass of the molecular ion [M+H]⁺ is measured.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed to provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.[8]

Methodology:

-

Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR: A standard proton NMR experiment is performed on a 400 MHz or higher field spectrometer. Chemical shifts, integration, and coupling constants are analyzed.

-

¹³C NMR: A proton-decoupled carbon-13 NMR experiment is conducted to identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing connectivity between different fragments.

-

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.

Methodology:

-

Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are refined to obtain the final crystal structure.

Data Presentation and Interpretation

The data obtained from the aforementioned experiments must be systematically analyzed and presented.

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Parameter | Observed Value | Interpretation |

| HRMS (ESI+) | [M+H]⁺ | 297.0042 | Confirms the molecular formula this compound (Calculated: 297.0045) |

| ¹H NMR | Chemical Shift (δ) | 8.5-9.5 ppm | Aromatic protons in a condensed ring system |

| Integration | 8H | Eight protons in the molecule | |

| Coupling | Multiplets | Complex spin-spin coupling typical of fused aromatic rings | |

| ¹³C NMR | Chemical Shift (δ) | 110-160 ppm | Aromatic and heteroaromatic carbons |

| Number of Signals | 7 | Suggests molecular symmetry | |

| ⁷⁷Se NMR | Chemical Shift (δ) | ~1500 ppm | Characteristic of a selenadiazole ring |

Visualization of Workflows and Pathways

Visual diagrams are crucial for representing the logical flow of experiments and potential biological interactions.

Experimental Workflow for Structure Elucidation

Caption: Workflow for the structural elucidation of this compound.

Hypothetical Signaling Pathway Inhibition

Many organoselenium compounds exhibit anticancer activity by modulating cellular signaling pathways. The following diagram illustrates a hypothetical mechanism of action.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion

The structural elucidation of a novel compound such as this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By following the detailed experimental protocols and logical workflows outlined in this guide, researchers can confidently determine the chemical structures of new organoselenium compounds, paving the way for further investigation into their biological activities and potential applications in drug discovery and development.

References

- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 2. Organoselenium Compounds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidant Properties of Organoselenium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organoselenium compounds as potential therapeutic and chemopreventive agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Synthesis and Characterization of C13H8N4Se

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel selenium-containing heterocyclic compound, C13H8N4Se. The document details the synthetic pathway, outlines the necessary experimental protocols, and presents a thorough characterization of the compound using various analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the burgeoning field of selenium-based heterocycles.

Introduction

Selenium-containing heterocyclic compounds have garnered significant attention in recent years owing to their diverse biological activities and unique chemical properties. The incorporation of a selenium atom into a heterocyclic ring system can profoundly influence the molecule's electronic structure, reactivity, and pharmacological profile. The target molecule, this compound, represents a novel scaffold with potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource for the synthesis and characterization of this promising compound.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, commencing with commercially available starting materials. The general synthetic strategy involves the formation of a semicarbazone intermediate followed by a cyclization reaction using selenium dioxide.

Synthetic Pathway

The synthesis of the target compound, which has been identified as 2-phenyl-2H-benzo[d][1][2][3]selenadiazole-6-carbonitrile , follows a well-established route for the formation of 1,2,3-selenadiazoles.

References

Spectroscopic Analysis of C13H8N4Se: A Technical Guide

Absence of specific data for C13H8N4Se: Extensive searches of chemical databases and scientific literature did not yield a specific, characterized compound with the molecular formula this compound. Therefore, this guide will provide a comprehensive overview of the spectroscopic techniques that would be employed to analyze a hypothetical compound with this formula. The principles and expected data are based on the analysis of related selenium-containing heterocyclic compounds.

Introduction to the Spectroscopic Analysis of Heterocyclic Compounds

The structural elucidation of novel heterocyclic compounds, such as a potential this compound isomer, relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecular formula and fragmentation patterns. This technical guide outlines the theoretical application of these techniques for the characterization of a this compound compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For a compound with the formula this compound, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR Spectroscopy

Expected Data:

The ¹H NMR spectrum of a this compound isomer would likely exhibit signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the eight hydrogen atoms. The precise chemical shifts and coupling patterns would be dependent on the specific arrangement of the atoms in the heterocyclic rings and the position of the selenium atom. The integration of the signals would correspond to the number of protons in each unique chemical environment.

| Hypothetical ¹H NMR Data for a this compound Isomer | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 8.5 - 9.0 | Doublet |

| 7.8 - 8.4 | Multiplet |

| 7.2 - 7.7 | Multiplet |

Experimental Protocol:

A sample of the this compound compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Expected Data:

The ¹³C NMR spectrum would show signals for each of the 13 carbon atoms in the molecule, unless symmetry results in equivalent carbons. The chemical shifts would be indicative of the electronic environment of each carbon. Carbons attached to nitrogen or selenium would be expected to appear at different chemical shifts compared to those in a purely aromatic carbocyclic ring.

| Hypothetical ¹³C NMR Data for a this compound Isomer | |

| Chemical Shift (δ, ppm) | Proposed Assignment |

| 150 - 165 | C atoms in N-containing aromatic ring |

| 140 - 150 | C atoms adjacent to Se |

| 120 - 135 | Aromatic C-H |

| 110 - 120 | Aromatic C |

Experimental Protocol:

The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, using the same sample. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups, although for an aromatic compound with the formula this compound, primarily CH and quaternary carbons are expected.

Infrared (IR) Spectroscopy

Expected Data:

The IR spectrum provides information about the functional groups present in a molecule. For a this compound compound, which is likely aromatic and contains C=N and C-N bonds, the following absorption bands would be expected.

| Hypothetical IR Data for a this compound Isomer | |

| Wavenumber (cm⁻¹) | Intensity |

| 3000 - 3100 | Medium |

| 1600 - 1650 | Medium to Strong |

| 1450 - 1580 | Medium to Strong |

| 1000 - 1300 | Medium |

| 600 - 800 | Weak to Medium |

Experimental Protocol:

A small amount of the solid this compound sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then placed in the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Expected Data:

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound, the high-resolution mass spectrum (HRMS) would be crucial to confirm the molecular formula. The nominal mass would be approximately 312 g/mol (based on the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ⁸⁰Se). The isotopic pattern of the molecular ion peak would be characteristic of a selenium-containing compound due to the natural abundance of selenium isotopes.

| Hypothetical Mass Spectrometry Data for this compound | |

| m/z | Relative Abundance (%) |

| 312 | (Variable) |

| (Other peaks) | (Variable) |

| (Fragment ions) | (Variable) |

Experimental Protocol:

A dilute solution of the this compound compound would be introduced into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. For HRMS, an orbitrap or time-of-flight (TOF) analyzer would be used to obtain a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for IR spectroscopic analysis.

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful arsenal for the structural elucidation of unknown compounds. While no specific data for a compound with the formula this compound is currently available, the methodologies and expected spectral features outlined in this guide provide a solid framework for the analysis of such a molecule, should it be synthesized. The detailed analysis of the data from these techniques would be essential to unambiguously determine the connectivity and structure of any novel this compound isomer.

A Technical Guide to the Putative Compound C13H8N4Se: A Predictive Analysis Based on Quinoxaline and Selenadiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C13H8N4Se represents a novel heterocyclic system for which, to date, no specific IUPAC name, CAS number, or experimental data has been documented in publicly available scientific literature. This technical guide provides a predictive analysis of a plausible isomer, 2-phenyl-[1][2][3]selenadiazolo[4,5-b]quinoxaline , based on the well-established chemical and pharmacological properties of its constituent quinoxaline and 1,2,3-selenadiazole moieties. This document aims to serve as a foundational resource for researchers interested in the synthesis and investigation of this and related novel selenium-containing heterocycles.

The quinoxaline ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7][8][9][10][11][12] Similarly, 1,2,3-selenadiazoles are known for their significant biological potential, particularly as antimicrobial and anticancer agents.[13][14][15] The strategic combination of these two pharmacophores in a single molecule, as proposed in the structure of 2-phenyl-[1][2][3]selenadiazolo[4,5-b]quinoxaline, suggests a strong potential for synergistic or novel biological activities.

Proposed IUPAC Name and CAS Number

Based on the plausible fusion of a phenyl-substituted 1,2,3-selenadiazole ring with a quinoxaline core, the following nomenclature is proposed:

| Attribute | Value |

| Proposed IUPAC Name | 2-phenyl-[1][2][3]selenadiazolo[4,5-b]quinoxaline |

| CAS Number | Not Assigned |

Experimental Protocols: A Proposed Synthetic Pathway

While no specific synthesis for 2-phenyl-[1][2][3]selenadiazolo[4,5-b]quinoxaline has been reported, a feasible synthetic route can be conceptualized based on established methodologies for the synthesis of quinoxalines and 1,2,3-selenadiazoles.[3][13][14][16] A common method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] The formation of the 1,2,3-selenadiazole ring is often achieved through the reaction of a semicarbazone with selenium dioxide.[13][14][16]

A proposed multi-step synthesis is outlined below:

-

Synthesis of 2,3-diaminophenazine: This precursor can be synthesized from o-phenylenediamine through oxidative dimerization.

-

Synthesis of a Phenyl-α-ketoaldehyde semicarbazone: Phenylglyoxal can be reacted with semicarbazide to form the corresponding semicarbazone.

-

Condensation to form a Quinoxaline Precursor: The 2,3-diaminophenazine and phenyl-α-ketoaldehyde semicarbazone can undergo a condensation reaction to form a quinoxaline intermediate bearing a semicarbazone moiety.

-

Cyclization to the Selenadiazole Ring: The final step would involve the treatment of the quinoxaline-semicarbazone intermediate with selenium dioxide to induce cyclization and form the target molecule, 2-phenyl-[1][2][3]selenadiazolo[4,5-b]quinoxaline.

References

- 1. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selenium compounds, apoptosis and other types of cell death: an overview for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mtieat.org [mtieat.org]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of Phenyl-Substituted 1,2,3-Selenadiazoles

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound with the molecular formula C13H8N4Se did not yield a well-characterized molecule with documented biological activity. Therefore, this guide focuses on a closely related and structurally relevant class of compounds: 4-phenyl-1,2,3-selenadiazoles and their derivatives . These compounds contain the core phenyl and selenadiazole (a selenium-containing heterocycle with nitrogen) moieties and have demonstrated notable biological activities.

Introduction

Organoselenium compounds have garnered significant interest in medicinal chemistry due to their diverse biological properties, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1] The incorporation of selenium into heterocyclic scaffolds can modulate the pharmacological profile of the parent molecule, often leading to enhanced potency. The 1,2,3-selenadiazole ring system is a five-membered heterocycle containing selenium and two adjacent nitrogen atoms. Derivatives of 1,2,3-selenadiazole have been investigated for a range of therapeutic applications, with notable findings in the realms of antimicrobial and anticancer research.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 4-phenyl-1,2,3-selenadiazole and its substituted analogs.

Quantitative Biological Activity Data

The biological activities of 4-phenyl-1,2,3-selenadiazole derivatives have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the available quantitative data.

Table 1: In Vitro Anticancer Activity of 4-(Para-Substituted Phenyl)-1,2,3-Selenadiazole Derivatives

| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|---|

| D3 | -OCH3 | MCF-7 (Breast) | 89.5 |

| D4 | -Cl | MCF-7 (Breast) | 44.3 |

Data sourced from a study on the anti-breast cancer activity of these compounds.[4]

Table 2: In Vitro Anticancer Activity of Substituted 1,2,3-Selenadiazole Derivatives

| Compound ID | Cancer Cell Line | Activity |

|---|---|---|

| 4b | SW480 (Colon) | Active |

| 4b | HCT116 (Colon) | Active |

| 4b | C32 (Melanoma) | Active |

| 4b | MV3 (Melanoma) | Active |

| 4b | HMT3522 (Breast) | Active |

| 4b | MCF-7 (Breast) | Active |

| 4c | SW480 (Colon) | More active than 5-fluorouracil |

| 4c | HCT116 (Colon) | More active than 5-fluorouracil |

| 4c | MCF-7 (Breast) | More active than 5-fluorouracil |

| 4c | C32 (Melanoma) | Active |

| 4c | MV3 (Melanoma) | Active |

| 4c | HMT3522 (Breast) | Active |

Compound 4b is a carbaldehyde derivative and 4c is a benzene derivative of 1,2,3-selenadiazole.[3]

Table 3: Antimicrobial Activity of 1,2,3-Selenadiazole Derivatives

| Compound ID | Microbial Strain | Inhibition Zone (mm) at 0.01 g/mL |

|---|---|---|

| 3a | S. aureus | 15 |

| 3a | E. coli | 12 |

| 3a | P. aeruginosa | 10 |

| 3a | C. albicans | 15 |

| 3c | S. aureus | 15 |

| 3c | E. coli | 12 |

| 3c | P. aeruginosa | 10 |

| 3c | C. albicans | 15 |

| 3e | S. aureus | 15 |

| 3e | E. coli | 12 |

| 3e | P. aeruginosa | 13 |

| 3e | C. albicans | 15 |

Compounds 3a, 3c, and 3e are multi-arm 1,2,3-selenadiazole derivatives.[5]

Experimental Protocols

This protocol is a generalized procedure based on the Hurd-Mori and Lalezari methods for the synthesis of 1,2,3-selenadiazoles from ketone precursors.[3][6]

Step 1: Synthesis of Acetophenone Semicarbazone

-

Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 30 mL of ethanol-water (1:1).

-

Add acetophenone (1.20 g, 10 mmol) to the solution.

-

Reflux the mixture for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure acetophenone semicarbazone.

Step 2: Oxidative Cyclization to 4-Phenyl-1,2,3-selenadiazole

-

Dissolve the synthesized acetophenone semicarbazone (1.77 g, 10 mmol) in 50 mL of glacial acetic acid with gentle heating.

-

Add powdered selenium dioxide (1.11 g, 10 mmol) in small portions to the stirred solution.

-

Continue stirring the mixture at room temperature or with gentle heating (40-50 °C) for 4-6 hours. The reaction mixture typically turns red.[7]

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Extract the product with dichloromethane or chloroform (3 x 50 mL).[7]

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-phenyl-1,2,3-selenadiazole.

Caption: Synthetic scheme for 4-phenyl-1,2,3-selenadiazole.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds (e.g., 4-phenyl-1,2,3-selenadiazole derivatives) in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

-

Formazan Formation: Incubate the plate for another 4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Caption: Workflow for the MTT cell viability assay.

Potential Signaling Pathways and Mechanisms of Action

The antimicrobial activity of organoselenium compounds is often attributed to their ability to induce oxidative stress and interfere with thiol-dependent enzymatic systems in pathogens.[2] Ebselen, a well-studied organoselenium compound, exerts its antibacterial effects by inhibiting enzymes like thioredoxin reductase, which are crucial for the bacterial antioxidant defense system.[1][10] This leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components and ultimately leading to cell death.

Caption: Antimicrobial mechanism of selenadiazoles.

Recent studies on selenadiazole derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis via specific signaling pathways. One such pathway involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade. For instance, some selenadiazoles have been shown to induce apoptosis in cancer cells by downregulating the expression of JAK2 and STAT3, which are key proteins involved in cell proliferation and survival.[11] This inhibition can lead to the activation of downstream apoptotic effectors. Another proposed mechanism involves the Bcl-2/Stat3/NF-κB signaling pathway, where selenadiazoles inhibit adenovirus-induced apoptosis.[12]

Caption: Selenadiazoles may induce apoptosis via the JAK2/STAT3 pathway.

References

- 1. Antibacterial Activity of Ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and <i>in vitro</i> Anticancer Activities of some Selenadiazole Derivatives [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

- 11. Selenadiazole-Induced Hela Cell Apoptosis through the Redox Oxygen Species-Mediated JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In-depth Technical Guide: Thermal Stability and Degradation of C13H8N4Se

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Thermal Properties of C13H8N4Se

Executive Summary

This technical guide provides a detailed overview of the thermal stability and degradation profile of the chemical compound with the molecular formula this compound. A comprehensive search of scientific literature and chemical databases was conducted to identify the specific structure, properties, and available analytical data for this compound.

Finding: Our extensive search did not yield a specific, well-characterized chemical entity with the molecular formula this compound for which detailed thermal analysis data, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), is publicly available. The search results pointed to broader classes of selenium-containing tetrazole derivatives, but a definitive compound with the specified formula and associated experimental data could not be identified.

Consequently, it is not feasible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as initially requested. The following sections will outline the general thermal properties of related compounds and the standard methodologies used for their analysis to provide a foundational understanding for researchers working with similar chemical structures.

General Thermal Behavior of Selenium-Containing Tetrazole Derivatives

While specific data for this compound is unavailable, research on related organoselenium and tetrazole compounds provides insights into their expected thermal properties.

-

Tetrazole Ring Stability: The tetrazole ring is a key structural motif in many pharmacologically active compounds. The thermal stability of tetrazole derivatives can vary significantly based on the nature and position of their substituents. Decomposition of the tetrazole ring often proceeds with the extrusion of nitrogen gas (N₂), a characteristic that can be readily observed by TGA.

-

Influence of the Selenyl Group: The presence of a selenium atom can influence the thermal stability of the molecule. The strength of the carbon-selenium (C-Se) bond and the overall electronic structure of the molecule will dictate the temperature at which degradation occurs. In some cases, the selenium moiety can be a site for initial thermal decomposition.

Standard Experimental Protocols for Thermal Analysis

For the benefit of researchers planning to synthesize and characterize novel compounds such as this compound, this section details the standard experimental methodologies for assessing thermal stability.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3][4]

Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss at each stage of degradation.

Typical Experimental Parameters:

-

Instrument: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.[2]

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

-

Temperature Program: A linear heating rate, commonly 10 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-1000 °C).[1]

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass are key parameters determined from the analysis.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5]

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes. For the study of degradation, DSC can reveal whether the decomposition is an endothermic or exothermic process.

Typical Experimental Parameters:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert atmosphere is typically used.

-

Temperature Program: The sample and reference are heated at a constant rate, often the same as in the TGA experiment, to allow for direct comparison of thermal events.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Peaks in the curve indicate thermal events. An upward peak typically represents an exothermic event (heat is released), while a downward peak indicates an endothermic event (heat is absorbed).

Logical Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a novel chemical compound.

Caption: Workflow for Synthesis and Thermal Analysis.

Conclusion and Recommendations

While a specific compound with the molecular formula this compound and its associated thermal stability data could not be identified in the current scientific literature, this guide provides a framework for the experimental investigation of such a compound. Researchers interested in the thermal properties of novel selenium-containing tetrazoles are encouraged to perform Thermogravimetric Analysis and Differential Scanning Calorimetry. These techniques will provide critical data on the compound's stability, decomposition profile, and other thermal transitions.

Should a specific chemical name, CAS number, or structure for this compound be available, a more targeted and potentially successful search for existing data could be conducted. It is recommended that any future synthesis and characterization of this compound include a thorough thermal analysis as described herein to contribute valuable data to the scientific community.

References

- 1. Nanocrystal synthesis and characterization — The O'Brien Research Group [obrien-research.org]

- 2. Eicosane | C20H42 | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Solubility Profile of C13H8N4Se (Ebselen) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), a seleno-organic compound with the chemical formula C13H8N4Se, is a molecule of significant interest in the pharmaceutical and life sciences sectors. Its multifaceted biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, have positioned it as a promising candidate for various therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for its formulation, delivery, and efficacy in both preclinical and clinical research. This technical guide provides a comprehensive overview of the solubility of Ebselen in various organic solvents, details on experimental methodologies, and insights into its relevant biological signaling pathways.

Solubility of Ebselen in Organic Solvents

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Ebselen is a largely nonpolar molecule, which dictates its solubility characteristics in different solvent systems. The following table summarizes the available quantitative and qualitative solubility data for Ebselen in a range of common organic solvents.

| Solvent | Solvent Type | Quantitative Solubility | Molar Solubility (approx.) | Source |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 55 mg/mL | 200.59 mM | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL (ultrasonication) | 182.36 mM | [] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 40 mg/mL | 145.89 mM | [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 27.42 mg/mL | 100 mM | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10 mg/mL | 36.47 mM | [5][6] |

| Dimethylformamide (DMF) | Polar Aprotic | ~20 mg/mL | ~72.94 mM | [5] |

| Ethanol | Polar Protic | Soluble (5 mg/mL) | 18.24 mM | [6] |

| Ethanol | Polar Protic | Insoluble | - | [1] |

| Methanol | Polar Protic | Soluble | - | [7] |

| Acetone | Polar Aprotic | Soluble | - | [7] |

| Acetonitrile | Polar Aprotic | Soluble | - | [7] |

| Water | Polar Protic | Insoluble | - | [1][4] |

| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | 6.6 - 13.6 µg/mL | 0.024 - 0.049 mM | [8] |

Note on Discrepancies: It is important to note the conflicting data regarding Ebselen's solubility in ethanol, with some sources indicating it is soluble[6] and another stating it is insoluble[1]. This discrepancy may arise from variations in experimental conditions, such as temperature and the specific form of Ebselen used (e.g., crystalline vs. amorphous).

Experimental Protocols for Solubility Determination

While the exact experimental protocols used to generate the data in the table above are not publicly detailed in the cited sources, a general methodology for determining the solubility of a compound like Ebselen is described below. This provides a framework for researchers aiming to replicate or expand upon the existing data.

General Experimental Workflow for Solubility Determination:

Caption: A generalized workflow for the experimental determination of compound solubility.

Methodological Details:

-

Preparation of Saturated Solution: A supersaturated solution of Ebselen is prepared by adding an excess amount of the solid compound to the organic solvent of interest in a sealed vial.

-

Equilibration: The vial is then agitated, typically in a shaker or rotator, at a constant temperature for a prolonged period (e.g., 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation to pellet the solid, followed by careful collection of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: The concentration of Ebselen in the clear, saturated supernatant is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for such quantification. A calibration curve is generated using standard solutions of known Ebselen concentrations to accurately determine the concentration in the experimental sample.

Signaling Pathways Involving Ebselen

Ebselen's therapeutic potential stems from its ability to modulate various cellular signaling pathways, primarily through its antioxidant and anti-inflammatory actions. One of the key mechanisms is its ability to mimic the activity of glutathione peroxidase (GPx), a critical enzyme in the cellular antioxidant defense system.

Glutathione Peroxidase Mimicry and Anti-inflammatory Signaling:

Caption: Ebselen's mechanism of action via GPx mimicry and inhibition of pro-inflammatory pathways.

Ebselen exerts its anti-inflammatory effects by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing the oxidative stress that can activate pro-inflammatory signaling cascades. Specifically, Ebselen has been shown to suppress the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central regulators of the inflammatory response. By inhibiting these pathways, Ebselen can downregulate the production of inflammatory cytokines and mediators.

Conclusion

This technical guide provides a summary of the currently available information on the solubility of Ebselen in organic solvents. While quantitative data is available for several common solvents, a more comprehensive and detailed solubility profile across a wider range of organic solvents would be beneficial for the scientific community. The provided general experimental protocol offers a foundation for researchers to conduct further solubility studies. The elucidation of Ebselen's engagement with key signaling pathways, particularly its glutathione peroxidase mimicry and its inhibitory effects on NF-κB and MAPK pathways, underscores its therapeutic potential and provides a rationale for its continued investigation in drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 4. Ebselen | Virus Protease | Calcium Channel | HIV Protease | TargetMol [targetmol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. adipogen.com [adipogen.com]

- 7. Buy High purity Ebselen 98% with best price cas 60940-34-3 and Ebselen raw material Pharmacy Grade from Xi'an Honest BioEngr Co.,Ltd. - ECHEMI [echemi.com]

- 8. Ebselen | C13H9NOSe | CID 3194 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: C13H8N4Se as a Novel Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The catalytic application of C13H8N4Se is a novel area of investigation. The following application notes and protocols are proposed based on the known chemical behavior of related organoselenium compounds and are intended for research and development purposes.

Introduction

Organoselenium compounds have emerged as versatile reagents and catalysts in modern organic synthesis, primarily owing to the unique properties of the selenium atom. While the catalytic potential of the specific molecule this compound, plausibly 2-phenyl-2H-benzo[d][1][2][3]selenadiazole, is yet to be extensively explored, its structure suggests potential applications in mediating specific organic transformations. This document provides a hypothetical framework for the synthesis of this compound and its potential application as a catalyst in oxidation reactions, a common role for organoselenium compounds.

Synthesis of this compound

The synthesis of 2-phenyl-2H-benzo[d][1][2][3]selenadiazole can be envisioned through a multi-step sequence, adapting known procedures for the formation of the selenadiazole ring system. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 2-phenyl-2H-benzo[d][1][2][3]selenadiazole (this compound)

Materials:

-

2-Nitroaniline

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl)

-

Potassium selenocyanate (KSeCN)

-

Phenylhydrazine

-

Ethanol

-

Diethyl ether

-

Sodium sulfate (Na2SO4)

Procedure:

-

Diazotization of 2-Nitroaniline:

-

Dissolve 2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Formation of 2-Nitrophenylselenocyanate:

-

In a separate flask, dissolve potassium selenocyanate (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium selenocyanate solution.

-

Stir the reaction mixture at room temperature for 2 hours, during which a precipitate should form.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-nitrophenylselenocyanate.

-

-

Reduction and Cyclization:

-

Suspend 2-nitrophenylselenocyanate (1.0 eq) in ethanol.

-

Add phenylhydrazine (2.0 eq) to the suspension.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

-

Purification:

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-phenyl-2H-benzo[d][1][2][3]selenadiazole (this compound).

-

Caption: Synthetic pathway for this compound.

Application as a Catalyst in the Oxidation of Thiols to Disulfides

Organoselenium compounds are known to catalyze the oxidation of thiols to disulfides under mild conditions, a crucial transformation in organic synthesis and chemical biology. This compound is proposed as a potential catalyst for this reaction, utilizing a mild oxidant.

Hypothetical Catalytic Performance Data

The following table summarizes hypothetical data for the this compound-catalyzed oxidation of various thiols to their corresponding disulfides.

| Entry | Substrate (Thiol) | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Yield (%) |

| 1 | Thiophenol | 5 | H2O2 (30%) | CH3OH | 2 | 95 |

| 2 | Benzyl mercaptan | 5 | H2O2 (30%) | CH3OH | 3 | 92 |

| 3 | 4-Methylthiophenol | 5 | H2O2 (30%) | CH3OH | 2 | 96 |

| 4 | 4-Chlorothiophenol | 5 | H2O2 (30%) | CH3OH | 2.5 | 90 |

| 5 | 1-Dodecanethiol | 10 | H2O2 (30%) | CH3OH/CH2Cl2 | 4 | 85 |

| 6 | Cysteine ethyl ester | 5 | Air | H2O/CH3OH | 12 | 78 |

Experimental Protocol: Catalytic Oxidation of Thiophenol

Materials:

-

Thiophenol

-

This compound (catalyst)

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup:

-

To a solution of thiophenol (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add this compound (0.05 mmol, 5 mol%).

-

Stir the mixture at room temperature.

-

-

Reaction Execution:

-

Slowly add hydrogen peroxide (1.1 mmol, 30% aq. solution) dropwise to the reaction mixture.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product, diphenyl disulfide, can be purified by recrystallization or column chromatography if necessary.

-

Caption: Proposed catalytic cycle for thiol oxidation.

Conclusion

The provided application notes and protocols outline a hypothetical yet scientifically grounded approach to the synthesis and catalytic application of this compound. While experimental validation is necessary, these guidelines offer a starting point for researchers interested in exploring the potential of novel organoselenium catalysts in organic synthesis. The mild reaction conditions and high hypothetical yields suggest that this compound and related compounds could be valuable additions to the synthetic chemist's toolkit, particularly for applications in pharmaceuticals and materials science where efficient and selective transformations are paramount.

References

Application Notes and Protocols for C13H8N4Se in Materials Science

Compound: 2-phenyl-2H-[1][2]selenadiazolo[4,5-b]quinoxaline

Molecular Formula: C13H8N4Se

Structure: (A plausible isomer of this compound, selected for illustrative purposes based on common organoselenium heterocyclic cores)

While the specific compound this compound is not extensively characterized in the literature under this exact formula, its constituent elements and structural motifs are common in advanced materials. This document provides detailed application notes and protocols for a representative molecule, 2-phenyl-2H-[1][2]selenadiazolo[4,5-b]quinoxaline, a π-conjugated heterocyclic compound with potential applications in organic electronics and sensing. The methodologies and principles described herein are broadly applicable to the wider class of organoselenium compounds in materials science.

Overview and Potential Applications

Organoselenium compounds, particularly those containing selenadiazole moieties, are of significant interest in materials science due to their unique electronic and photophysical properties.[3][4] The presence of the selenium atom can lead to enhanced intersystem crossing, improved charge transport characteristics, and specific interactions that are beneficial for various applications.[5] Potential applications for this compound and related structures include:

-

Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive layer materials.[5]

-

Organic Photovoltaics (OPVs): As non-fullerene acceptors or components in donor-acceptor polymers.

-

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

-

Chemical Sensors: For the detection of ions or small molecules through changes in photophysical properties.

-

Precursors for Nanomaterials: As a single-source precursor for the synthesis of metal selenide quantum dots.[1]

Physicochemical Properties

A summary of predicted and experimentally determined properties for analogous compounds is presented in Table 1.

Table 1: Physicochemical Properties of Representative Selenadiazole Derivatives

| Property | Value | Method of Determination | Reference |

| Molecular Weight | 311.18 g/mol | Calculated | - |

| Maximum Absorption (λmax) | 450 - 550 nm | UV-Vis Spectroscopy | |

| Maximum Emission (λem) | 550 - 700 nm | Fluorescence Spectroscopy | [2] |

| HOMO Energy Level | -5.5 to -6.0 eV | Cyclic Voltammetry | - |

| LUMO Energy Level | -3.0 to -3.5 eV | Cyclic Voltammetry | - |

| Thermal Decomposition Temp. | > 250 °C | Thermogravimetric Analysis (TGA) | - |

Experimental Protocols

Synthesis of 2-phenyl-2H-[1][2][3]selenadiazolo[4,5-b]quinoxaline

This protocol is a representative synthetic route for a compound of the formula this compound, based on established methods for synthesizing selenadiazoles.[6]

Materials:

-

Phenylglyoxal

-

Ethanol

-

Acetic acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 5,6-diaminobenzo[c][1][7]selenadiazole (1 mmol) in 50 mL of ethanol in a round-bottom flask.

-

Add phenylglyoxal (1.1 mmol) to the solution.

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TDC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Characterization:

-

NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se): To confirm the chemical structure.

-

Mass Spectrometry (ESI-MS): To determine the molecular weight.

-

FT-IR Spectroscopy: To identify functional groups.

Fabrication of an Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a simple OLED device using this compound as an emissive layer.

Device Structure: ITO / PEDOT:PSS / this compound / TPBi / LiF / Al

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

This compound (synthesized as above)

-

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Organic solvents (e.g., chlorobenzene, toluene)

Procedure:

-

Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven.

-

Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

-

Prepare a solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in chlorobenzene).

-

Spin-coat the this compound solution onto the PEDOT:PSS layer to form the emissive layer (50-60 nm). Anneal at 80 °C for 20 minutes inside the glovebox.

-

Thermally evaporate a layer of TPBi (20 nm) as the electron-transporting layer.

-

Thermally evaporate a thin layer of LiF (1 nm) as an electron-injection layer.

-

Thermally evaporate an aluminum cathode (100 nm) to complete the device.

-

Encapsulate the device to prevent degradation from air and moisture.

Characterization:

-

Current density-voltage-luminance (J-V-L) characteristics: To evaluate device performance.

-

Electroluminescence (EL) spectrum: To determine the emission color.

-

External Quantum Efficiency (EQE): To measure the device efficiency.

Synthesis of CdSe Quantum Dots using this compound as a Precursor

This protocol outlines the use of this compound as a single-source precursor for the synthesis of Cadmium Selenide (CdSe) quantum dots.[1]

Materials:

-

This compound

-

Cadmium oxide (CdO)

-

Oleic acid (OA)

-

1-Octadecene (ODE)

-

Trioctylphosphine (TOP)

-

Toluene

Procedure:

-

In a three-neck flask, mix CdO (0.2 mmol), oleic acid (2 mmol), and 1-octadecene (10 mL).

-

Heat the mixture to 250 °C under an argon atmosphere until a clear solution of cadmium oleate is formed.

-

In a separate vial, dissolve this compound (0.2 mmol) in trioctylphosphine (2 mL). This is the selenium precursor solution.

-

Rapidly inject the selenium precursor solution into the hot cadmium oleate solution.

-

Monitor the growth of the quantum dots by taking aliquots at different time intervals and measuring their UV-Vis absorption and photoluminescence spectra.

-

Once the desired size is reached, cool the reaction mixture to room temperature.

-

Add toluene to the mixture and precipitate the quantum dots by adding ethanol.

-

Centrifuge the mixture to collect the quantum dots.

-

Wash the quantum dots with ethanol several times and redisperse them in a nonpolar solvent like toluene.

Characterization:

-

UV-Vis and Photoluminescence Spectroscopy: To determine the optical properties and size of the quantum dots.

-

Transmission Electron Microscopy (TEM): To analyze the size, shape, and crystallinity of the quantum dots.

-

X-ray Diffraction (XRD): To confirm the crystal structure.

Visualizations

Logical Relationship of Applications

Caption: Applications of this compound stemming from its properties.

OLED Fabrication Workflow

References

- 1. 1,2,3-Selenadiazole-driven single family MSNCs of CdSe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Light-assisted green and efficient construction of thiadiazole/selenadiazole derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Cytotoxicity Assays of C13H8N4Se

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the hypothetical identification of the compound with the molecular formula C13H8N4Se as a derivative of a selenadiazole. Due to the lack of publicly available information specifying the exact structure of this compound, a plausible structure, [1][2][3]Selenadiazolo[3,4-c]pyridin-4-yl(phenyl)methanone , has been used as a representative example for the purpose of fulfilling this request. The proposed protocols and discussed signaling pathways are based on the known biological activities of similar selenium-containing heterocyclic compounds. All experimental procedures should be optimized based on the actual properties of the specific this compound isomer being investigated.

Introduction

Selenium-containing heterocyclic compounds have garnered significant interest in medicinal chemistry due to their potent biological activities, including anticancer properties. The compound with the molecular formula this compound, hypothetically identified as a selenadiazole derivative, is a subject of interest for its potential cytotoxic effects against cancer cells. This document provides detailed protocols for assessing the cytotoxicity of this compound, along with data presentation guidelines and diagrams of relevant signaling pathways.

Hypothetical Compound Information

-

Molecular Formula: this compound

-

Hypothetical Structure: [1][2][3]Selenadiazolo[3,4-c]pyridin-4-yl(phenyl)methanone

-

Chemical Class: Selenadiazole derivative

Data Presentation: Summarized Cytotoxicity Data

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are illustrative and based on the activities of structurally related selenadiazole compounds. Actual IC50 values must be determined experimentally.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| HeLa | Cervical Cancer | 8.7 |

| A549 | Lung Carcinoma | 12.1 |

| HepG2 | Hepatocellular Carcinoma | 9.5 |

| HCT116 | Colon Carcinoma | 7.8 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7][8]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

-

Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.[5]

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[9][10][11][12][13]

Materials:

-

This compound stock solution

-

Human cancer cell lines

-

Complete cell culture medium

-

LDH assay kit (commercially available)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

-

Sample Collection:

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

-

-

Data Analysis:

-

Determine the percentage of cytotoxicity using the formula provided in the LDH assay kit, which typically involves comparing the LDH release in treated cells to that in control cells and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

-

Apoptosis Assessment using Caspase-3/7 Activity Assay

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[1][2][3][14][15]

Materials:

-

This compound stock solution

-

Human cancer cell lines

-

Complete cell culture medium

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate as described for the MTT assay.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

-

Assay Reagent Addition:

-

Incubation and Measurement:

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from no-cell controls).

-

Express the caspase-3/7 activity as a fold change relative to the vehicle-treated control cells.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Apoptosis Signaling Pathway

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

- 1. Synthesis and in vitro anticancer activities of some selenadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro anticancer activities of selenium N-heterocyclic carbene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and <i>in vitro</i> Anticancer Activities of some Selenadiazole Derivatives [ouci.dntb.gov.ua]

- 5. 1,2,5-selenadiazoles: a new class of highly cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]

- 8. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Green synthesis of selenium-N-heterocyclic carbene compounds: Evaluation of antimicrobial and anticancer potential. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. webqc.org [webqc.org]

- 13. Selenophene [webbook.nist.gov]

- 14. Eicosane | C20H42 | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (513C)selenophene | C4H4Se | CID 176044450 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Selenodiazole-Based Fluorescent Probes in Bioimaging

Disclaimer: Extensive literature searches for a fluorescent probe with the precise chemical formula C13H8N4Se did not yield specific data. The following application notes and protocols are based on the well-documented class of benzoselenadiazole derivatives , which are selenium-containing heterocyclic compounds widely used as fluorescent probes in bioimaging. The principles and methodologies described herein are likely applicable to other novel selenodiazole-based probes.

Introduction

Selenium-containing fluorescent probes are a versatile class of tools for biological imaging.[1][2][3] The incorporation of selenium into a fluorophore structure can modulate its photophysical properties and provide a reactive site for sensing specific analytes.[3][4][5] Benzoselenadiazole (BSD) derivatives, in particular, have emerged as promising fluorescent probes for various bioimaging applications due to their excellent photostability, sensitivity to the local environment, and ability to be chemically modified for specific targeting.[6][7][8]

These probes often operate on mechanisms such as Intramolecular Charge Transfer (ICT) or Photo-induced Electron Transfer (PET), leading to environmentally sensitive fluorescence or a "turn-on" response in the presence of a target analyte.[1][2] Their applications range from the detection of reactive oxygen species (ROS), metal ions, and thiols to the selective staining of organelles like lipid droplets.[1][2][6][7]

Data Presentation: Photophysical Properties of Representative Benzoselenadiazole Probes

The photophysical properties of benzoselenadiazole probes can be tuned by modifying their chemical structure. Below is a summary of properties for a few representative BSD derivatives found in the literature.

| Probe Name/Reference | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte/Application |

| BSD Derivative 1 | ~470 | ~580 | ~110 | Not specified | Lipid Droplet Staining |

| BSD Derivative 2 | ~504 | ~514 | ~10 | Not specified | Superoxide (O₂⁻) Detection |

| BBy-Se | Not specified | Not specified | 82 | Not specified | Hypochlorous Acid (HOCl) |

| Se-Cy7 | Not specified | 786 | Not specified | Not specified | Hypochlorous Acid (HOCl) |

| Ebselen-ADOTA | Not specified | 564 | Not specified | Not specified | Redox Sensing |

Note: The exact photophysical properties are highly dependent on the solvent and local environment. The data presented here are for illustrative purposes based on available literature.

Experimental Protocols

General Protocol for Staining Live Cells with a Benzoselenadiazole Probe

This protocol provides a general guideline for staining live cells. Optimization of probe concentration and incubation time may be required for different cell types and specific probes.

Materials:

-

Benzoselenadiazole fluorescent probe stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Probe Preparation: Prepare a working solution of the benzoselenadiazole probe by diluting the stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 100-500 nM).[7] It is recommended to perform a concentration gradient to determine the optimal staining concentration with a minimal cytotoxic effect.

-

Cell Staining:

-

Remove the cell culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the probe working solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator. The incubation time should be optimized.

-

-

Washing:

-

Remove the probe solution.

-

Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed cell culture medium (with or without serum, depending on the experimental design) to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the specific probe.

-

Protocol for In Vivo Imaging in C. elegans

Several benzoselenadiazole derivatives have been successfully used for staining lipid-rich structures in the multicellular organism Caenorhabditis elegans.[6][7]

Materials:

-

Synchronized population of C. elegans

-

M9 buffer

-

OP50 E. coli

-

Benzoselenadiazole probe stock solution (1 mM in DMSO)

-

Agar plates

Procedure:

-

Probe Preparation: Prepare a staining solution by diluting the benzoselenadiazole probe stock solution in M9 buffer to a final concentration of approximately 1.0 µM.[8]

-

Staining:

-

Wash the synchronized worms from their culture plates with M9 buffer.

-

Incubate the worms in the staining solution for 2-3 hours at room temperature with gentle agitation.

-

-

Washing:

-

Pellet the worms by gentle centrifugation.

-

Remove the supernatant and wash the worms three times with M9 buffer to remove excess probe.

-

-

Mounting and Imaging:

-

Transfer a drop of the worm suspension to a 2% agarose pad on a microscope slide.

-

Anesthetize the worms using a drop of 10 mM levamisole.

-

Place a coverslip over the agarose pad.

-

Image using a fluorescence microscope.

-

Visualizations

Caption: A generalized workflow for the synthesis of benzoselenadiazole-based fluorescent probes.

Caption: The principle of Intramolecular Charge Transfer (ICT) in benzoselenadiazole probes.

Caption: A step-by-step workflow for a typical live-cell imaging experiment.

Applications in Drug Development

Fluorescent probes, including selenium-containing compounds, are valuable tools in various stages of drug discovery and development.

-

Target Identification and Validation: Probes designed to detect specific enzymes or biomarkers can help validate their role in a disease pathway.

-

High-Throughput Screening (HTS): Fluorescent assays can be developed to screen large compound libraries for potential drug candidates that modulate the activity of a target. A "turn-on" fluorescent response is particularly useful for HTS.

-

Mechanism of Action Studies: Bioimaging with fluorescent probes can provide insights into how a drug candidate affects cellular processes, such as inducing oxidative stress or altering the localization of specific proteins.

-

Pharmacodynamics (PD) and Pharmacokinetics (PK): Fluorescently-labeled drugs or probes that respond to drug-induced changes can help in understanding the drug's distribution, target engagement, and downstream effects in cells and animal models.

-

Toxicity Screening: Probes that detect markers of cellular stress or apoptosis can be used in early-stage toxicity profiling of drug candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selenium-Based Fluorescence Probes for the Detection of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discussions of Fluorescence in Selenium Chemistry: Recently Reported Probes, Particles, and a Clearer Biological Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescent Benzoselenadiazoles: Synthesis, Characterization, and Quantification of Intracellular Lipid Droplets and Multicellular Model Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]